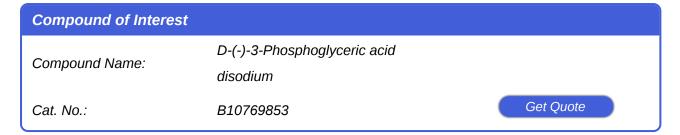


Solubility of D-(-)-3-Phosphoglyceric acid disodium in water and other solvents

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An In-depth Technical Guide to the Solubility of D-(-)-3-Phosphoglyceric Acid Disodium Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key biochemical intermediates is paramount. D-(-)-3-Phosphoglyceric acid, a crucial molecule in glycolysis and other metabolic pathways, and its disodium salt form, are frequently utilized in various research applications. This technical guide provides a detailed overview of the solubility of **D-(-)-3-Phosphoglyceric acid disodium** salt in water and outlines a comprehensive protocol for determining its solubility in other solvents.

Quantitative Solubility Data

The solubility of **D-(-)-3-Phosphoglyceric acid disodium** salt in water has been reported across several sources. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, which may account for the variations observed.



Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Water (H₂O)	50 mg/mL[1]	217.37 mM	Solution should be clear and colorless to faintly yellow.[1]
Water (H₂O)	80 mg/mL[2]	347.79 mM	Sonication is recommended to aid dissolution.[2]
Water (H₂O)	100 mg/mL[3][4]	434.74 mM	Ultrasonic treatment may be needed to achieve this concentration.[3]
Water (H₂O)	21 g/L	91.29 mM	This value is a predicted solubility based on the ALOGPS algorithm.[5]

No experimental data was found for the solubility of **D-(-)-3-Phosphoglyceric acid disodium** salt in other common laboratory solvents such as ethanol, DMSO, or buffer solutions like PBS. The experimental protocol detailed in the following section can be employed to determine the solubility in these and other solvents of interest.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **D-(-)-3- Phosphoglyceric acid disodium** salt, adapted from the widely accepted shake-flask method.
[6][7] This method is a foundational technique in chemical and pharmaceutical research for establishing the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of **D-(-)-3-Phosphoglyceric acid disodium** salt in a given solvent at a specified temperature.

Materials:



- D-(-)-3-Phosphoglyceric acid disodium salt (powder form)[1][4][8]
- Solvent of interest (e.g., ultrapure water, ethanol, DMSO, phosphate-buffered saline)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical method for quantification.

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of D-(-)-3-Phosphoglyceric acid disodium salt to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[6][7]
 - Tightly seal the container to prevent solvent evaporation.
- · Equilibration:
 - Place the container in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically requires 24 to 72 hours, but the exact time should be determined empirically by taking



measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

Phase Separation:

- Once equilibrium is reached, remove the container from the shaker and allow the undissolved solid to settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant.
- Immediately filter the aliquot through a syringe filter (e.g., 0.22 μm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
- Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification:

- Analyze the concentration of D-(-)-3-Phosphoglyceric acid disodium salt in the diluted sample using a validated analytical method such as HPLC.
- Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

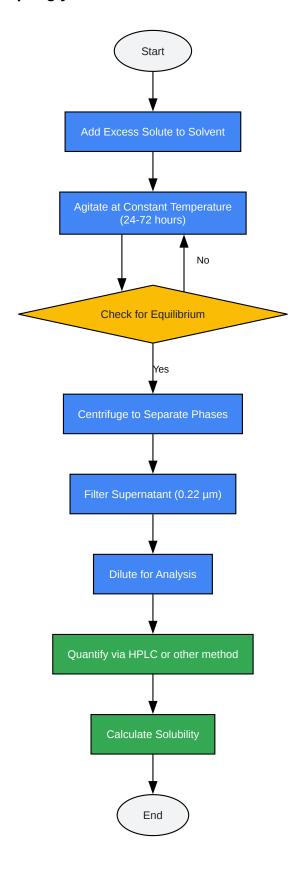
Data Analysis:

- Calculate the concentration of the saturated solution, taking into account the dilution factor.
- The experiment should be repeated at least in triplicate to ensure the reliability and reproducibility of the results.

Experimental Workflow Visualization



The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **D-(-)-3-Phosphoglyceric acid disodium** salt.





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Caption: Experimental workflow for solubility determination.

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